Cas no 633328-96-8 (N-(2-chloro-4-methylpyrimidin-5-yl)acetamide)

N-(2-chloro-4-methylpyrimidin-5-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2-chloro-4-methylpyrimidin-5-yl)acetamide
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- MDL: MFCD18823457
- インチ: InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12)
- InChIKey: KLBPXZVPNCUHGO-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(Cl)=NC=C1NC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
N-(2-chloro-4-methylpyrimidin-5-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB448219-250mg |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide; . |
633328-96-8 | 250mg |
€469.30 | 2025-02-17 | ||
abcr | AB448219-1g |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide; . |
633328-96-8 | 1g |
€1090.00 | 2025-02-17 | ||
abcr | AB448219-250 mg |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 250mg |
€462.60 | 2023-04-22 | ||
TRC | C385060-50mg |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 50mg |
$ 230.00 | 2022-06-06 | ||
TRC | C385060-10mg |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 10mg |
$ 70.00 | 2022-06-06 | ||
abcr | AB448219-1 g |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 1g |
€1,073.30 | 2023-04-22 | ||
1PlusChem | 1P00ELLN-1g |
Acetamide, N-(2-chloro-4-methyl-5-pyrimidinyl)- |
633328-96-8 | 95% | 1g |
$774.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402204-1g |
N-(2-chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 95+% | 1g |
¥12992.00 | 2024-05-06 | |
1PlusChem | 1P00ELLN-250mg |
Acetamide, N-(2-chloro-4-methyl-5-pyrimidinyl)- |
633328-96-8 | 95% | 250mg |
$322.00 | 2023-12-16 | |
Ambeed | A149163-1g |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 95% | 1g |
$1281.0 | 2024-08-02 |
N-(2-chloro-4-methylpyrimidin-5-yl)acetamide 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
N-(2-chloro-4-methylpyrimidin-5-yl)acetamideに関する追加情報
Comprehensive Overview of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide (CAS No. 633328-96-8)
N-(2-chloro-4-methylpyrimidin-5-yl)acetamide, with the CAS number 633328-96-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds that are widely utilized in drug development and agricultural chemistry. The presence of both chloro and methyl substituents on the pyrimidine ring, along with the acetamide functional group, makes this molecule a versatile intermediate for synthesizing more complex structures.
In recent years, the demand for pyrimidine derivatives has surged due to their applications in developing novel therapeutics and crop protection agents. Researchers are particularly interested in N-(2-chloro-4-methylpyrimidin-5-yl)acetamide because of its potential as a building block for kinase inhibitors, which are crucial in targeted cancer therapies. The compound's unique structure allows for modifications that can enhance binding affinity and selectivity toward specific biological targets, addressing current challenges in precision medicine.
From an agrochemical perspective, N-(2-chloro-4-methylpyrimidin-5-yl)acetamide serves as a precursor for synthesizing herbicides and fungicides. With the growing global emphasis on sustainable agriculture and food security, this compound's role in developing eco-friendly pest control solutions has become increasingly relevant. Its structural features enable the creation of molecules with improved efficacy and reduced environmental impact, aligning with modern agricultural practices that prioritize sustainability.
The synthesis of CAS 633328-96-8 typically involves multi-step organic reactions, including condensation, chlorination, and acetylation processes. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to ensure the compound's purity and structural integrity. These quality control measures are critical, especially when the compound is intended for pharmaceutical applications where even minor impurities can significantly affect biological activity.
One of the most frequently asked questions in scientific forums revolves around the solubility and stability of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide. Studies indicate that this compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, while being relatively stable under standard laboratory conditions. However, like many pyrimidine-based compounds, it may degrade under prolonged exposure to strong acids, bases, or UV radiation, necessitating proper storage in amber glass containers at controlled temperatures.
In the context of green chemistry, researchers are exploring more sustainable synthetic routes for producing N-(2-chloro-4-methylpyrimidin-5-yl)acetamide. Catalytic methods and solvent-free reactions are being investigated to reduce waste generation and energy consumption during manufacturing. These efforts align with the pharmaceutical industry's increasing focus on green synthesis and process intensification, which are among the top trends in modern chemical research.
The pharmacological potential of CAS 633328-96-8 extends beyond oncology. Recent studies suggest that derivatives of this compound may exhibit activity against various microbial pathogens, making them candidates for developing new antibiotics. With antimicrobial resistance (AMR) becoming a global health crisis, the search for novel scaffolds like N-(2-chloro-4-methylpyrimidin-5-yl)acetamide has intensified, as evidenced by the growing number of related publications in medicinal chemistry journals.
From a commercial standpoint, the market for pyrimidine intermediates is expected to grow steadily, driven by the expanding pharmaceutical and agrochemical sectors. Manufacturers of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide are investing in scale-up technologies to meet the increasing demand while maintaining stringent quality standards. The compound's pricing and availability are frequently discussed topics in specialty chemical forums, reflecting its importance in various research and development pipelines.
In analytical applications, N-(2-chloro-4-methylpyrimidin-5-yl)acetamide serves as a reference standard for method development and validation in chromatography. Its well-defined spectral properties make it suitable for calibrating instruments and establishing analytical protocols. Laboratories specializing in impurity profiling and metabolite identification often include this compound in their reference libraries due to its distinctive fragmentation pattern in mass spectrometry.
Looking ahead, the scientific community anticipates more discoveries surrounding the applications of CAS 633328-96-8. With advancements in computational chemistry and artificial intelligence, researchers can now predict potential biological activities and optimize the structure of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide derivatives more efficiently. This approach accelerates drug discovery processes and reduces development costs, addressing two major challenges in the pharmaceutical industry.
For researchers working with N-(2-chloro-4-methylpyrimidin-5-yl)acetamide, proper handling procedures are essential despite its non-hazardous classification. Standard laboratory safety practices, including the use of personal protective equipment (PPE) and proper ventilation, should always be followed. Material safety data sheets (MSDS) provide detailed information about the compound's properties and recommended safety measures, which are regularly updated to reflect the latest scientific understanding.
The intellectual property landscape surrounding pyrimidine derivatives is complex, with numerous patents covering various synthetic methods and applications of CAS 633328-96-8. Companies and research institutions actively monitor patent filings to identify opportunities for innovation while avoiding infringement. This aspect is particularly important for organizations involved in developing generic pharmaceuticals or agrochemicals, where freedom-to-operate analyses are crucial.
Environmental fate studies of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide indicate that the compound undergoes biodegradation under appropriate conditions, with hydrolysis being the primary degradation pathway. These findings are significant for environmental risk assessments, especially when considering the compound's potential use in agricultural applications. Regulatory agencies worldwide are increasingly requiring comprehensive ecotoxicological data for chemical registration, driving more research in this area.
In academic settings, N-(2-chloro-4-methylpyrimidin-5-yl)acetamide serves as an excellent teaching tool for demonstrating important concepts in heterocyclic chemistry and drug design. Its relatively simple structure yet diverse reactivity makes it ideal for undergraduate and graduate laboratory experiments. Many universities include synthetic procedures involving this compound in their advanced organic chemistry curricula, helping students develop practical skills in modern chemical synthesis.
The global supply chain for CAS 633328-96-8 involves specialized chemical manufacturers and distributors who ensure consistent quality and reliable delivery to research institutions and industrial customers worldwide. With the increasing globalization of the chemical industry, companies are establishing robust quality assurance protocols to meet diverse regulatory requirements across different markets. This aspect is particularly critical for customers requiring documentation for Good Manufacturing Practice (GMP) compliance.
As research continues to uncover new applications for N-(2-chloro-4-methylpyrimidin-5-yl)acetamide, the compound's significance in both academic and industrial settings is expected to grow. Its versatility as a synthetic intermediate, combined with its potential biological activities, positions it as a valuable asset in the ongoing search for solutions to some of today's most pressing challenges in healthcare and agriculture. The scientific community will undoubtedly continue to explore this molecule's full potential in the coming years.
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